molecular formula C12H16FN B13046437 (S)-2-(5-Fluoro-2-methylphenyl)piperidine

(S)-2-(5-Fluoro-2-methylphenyl)piperidine

Cat. No.: B13046437
M. Wt: 193.26 g/mol
InChI Key: ICAGBHADEAZGCQ-LBPRGKRZSA-N
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Description

(S)-2-(5-Fluoro-2-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Fluoro-2-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with piperidine under acidic or basic conditions to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Fluoro-2-methylphenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-2-(5-Fluoro-2-methylphenyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(5-Fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(5-Fluoro-2-chlorophenyl)piperidine
  • (S)-2-(5-Fluoro-2-methoxyphenyl)piperidine
  • (S)-2-(5-Fluoro-2-ethylphenyl)piperidine

Uniqueness

(S)-2-(5-Fluoro-2-methylphenyl)piperidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

(2S)-2-(5-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3/t12-/m0/s1

InChI Key

ICAGBHADEAZGCQ-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H]2CCCCN2

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCCCN2

Origin of Product

United States

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